molecular formula C9H11BrN4OS B8322319 5-Bromo-2-(3-ethylureido)pyridine-4-carbothioamide

5-Bromo-2-(3-ethylureido)pyridine-4-carbothioamide

Cat. No. B8322319
M. Wt: 303.18 g/mol
InChI Key: XPEVBTGDULRIRX-UHFFFAOYSA-N
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Patent
US07674801B2

Procedure details

To a mixture of 5-bromo-2-(3-ethylureido)pyridine-4-carbothioamide (Intermediate 42, 0.146 g, 0.48 mmol) in acetonitrile (3 mL), 2-bromo-1-phenylethanone (0.105 g, 0.53 mmol) was added and the reaction mixture was heated to 80° for 16 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting solids were filtered and washed with acetonitrile to yield 164 mg of the title compound as an off-white solid.
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:14](=[S:16])[NH2:15])=[CH:4][C:5]([NH:8][C:9]([NH:11][CH2:12][CH3:13])=[O:10])=[N:6][CH:7]=1.Br[CH2:18][C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=O>C(#N)C>[Br:1][C:2]1[C:3]([C:14]2[S:16][CH:18]=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:15]=2)=[CH:4][C:5]([NH:8][C:9]([NH:11][CH2:12][CH3:13])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.146 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C(N)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C(N)=S
Name
Quantity
0.105 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 80° for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C=1SC=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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